Product packaging for Platinum tetrafluoride(Cat. No.:CAS No. 13455-15-7)

Platinum tetrafluoride

Cat. No.: B080095
CAS No.: 13455-15-7
M. Wt: 271.08 g/mol
InChI Key: VFKKSKGQZDULMV-UHFFFAOYSA-J
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Description

Significance and Context within Inorganic Fluorine Chemistry

Platinum tetrafluoride (PtF₄) is a significant compound within the field of inorganic fluorine chemistry, primarily due to its representation of platinum in a high oxidation state (+4). The study of PtF₄ provides crucial insights into the electronic structure and bonding characteristics of late transition metals when subjected to the highly oxidizing environment created by fluorine. Its reactivity makes it a valuable agent in various chemical reactions, particularly in fluorination processes. ontosight.ai The investigation of this compound contributes to a broader understanding of transition metal fluorides, which is essential for the development of new materials and technologies. ontosight.ai

The compound is a cornerstone in understanding the limits of platinum's oxidation chemistry and the factors that stabilize such electronic configurations. In the solid state, this compound features platinum centers in an octahedral coordination environment, with six fluoride (B91410) ligands surrounding each metal center. wikipedia.org This structure is a key aspect of its chemistry, influencing its properties and reactivity.

Historical Perspectives on Platinum Fluorides Research

The investigation into the fluorides of platinum began with the pioneering work of French chemist Henri Moissan. bac-lac.gc.cawikipedia.org In 1889, Moissan first reported the synthesis of this compound by heating platinum metal in a stream of fluorine. wikipedia.orgbac-lac.gc.ca He noted that the reaction was more effective in the presence of hydrogen fluoride gas. bac-lac.gc.ca The history of inorganic fluorine chemistry itself is marked by three distinct phases: Moissan's initial exploratory work from 1886 to 1900, the systematic investigation of a wide range of fluorides by Otto Ruff and his associates between 1910 and 1935, and a renewed interest since the 1940s, spurred by the need to separate uranium isotopes for the Manhattan Project. bac-lac.gc.cawikipedia.org

Following Moissan's initial discovery, other methods for preparing this compound were reported. These include the thermal decomposition of platinum hexafluoride and the reaction of platinum dichloride with hydrogen fluoride at elevated temperatures. wikipedia.orgeasychem.org Early analysis of powdered PtF₄ incorrectly suggested a tetrahedral molecular geometry; however, later and more detailed studies confirmed its octahedral coordination in the solid state. wikipedia.org

Scope and Research Imperatives for this compound

Current and future research on this compound is focused on several key areas. Its potential applications in catalysis are a significant driver of investigation, particularly in reactions involving fluorination to produce organofluorine compounds, which have importance in pharmaceuticals and agrochemicals. ontosight.ai There is also interest in its use in the electronics industry and as a precursor for the synthesis of other platinum-containing compounds. ontosight.ai

A primary research imperative is to gain a more quantitative understanding of its thermodynamic properties. researchgate.net Due to their high reactivity and volatility, experimental thermochemical data for platinum fluorides are scarce. researchgate.net Further research is needed to develop new materials with unique properties based on the chemistry of this compound and related compounds. ontosight.ai The study of its adducts with other fluorides, such as selenium tetrafluoride and bromine trifluoride, also continues to be an area of interest to understand their structure and bonding. bac-lac.gc.cawikiwand.com

Properties and Reactions of this compound

PropertyValue
Chemical Formula PtF₄ wikipedia.org
Molar Mass 271.078 g/mol wikipedia.org
Appearance Yellow to orange-brown crystalline solid ontosight.aibris.ac.uk
Crystal Structure Orthorhombic wikipedia.org
Coordination Geometry Octahedral wikipedia.org
Melting Point 600 °C (1,112 °F; 873 K) wikipedia.org
Density 7.08 g/cm³ (calculated) wikipedia.org
Magnetic Susceptibility (χ) +455.0·10⁻⁶ cm³/mol wikipedia.org
Enthalpy of Sublimation 210 kJ/mol wikipedia.orgwikiwand.com
ReactionDescription
Decomposition When heated to red-hot temperatures, it decomposes into platinum metal and fluorine gas. wikipedia.orgwikiwand.com
Reaction with Water It dissolves in water to form a reddish-brown solution that rapidly decomposes, releasing heat and forming an orange precipitate of hydrated platinum dioxide and fluoroplatinic acid. wikipedia.orgbac-lac.gc.cawikiwand.com
Reaction with Glass When heated in contact with glass, it produces silicon tetrafluoride gas and platinum metal. wikipedia.orgbac-lac.gc.cawikiwand.com
Adduct Formation It forms adducts with selenium tetrafluoride (SeF₄) and bromine trifluoride (BrF₃). bac-lac.gc.cawikiwand.com It also forms volatile crystalline adducts with boron trifluoride (BF₃), phosphorus trifluoride (PF₃), boron trichloride (B1173362) (BCl₃), and phosphorus trichloride (PCl₃). wikipedia.orgwikiwand.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4Pt B080095 Platinum tetrafluoride CAS No. 13455-15-7

Properties

CAS No.

13455-15-7

Molecular Formula

F4Pt

Molecular Weight

271.08 g/mol

IUPAC Name

tetrafluoroplatinum

InChI

InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4

InChI Key

VFKKSKGQZDULMV-UHFFFAOYSA-J

SMILES

F[Pt](F)(F)F

Canonical SMILES

F[Pt](F)(F)F

Other CAS No.

13455-15-7

Synonyms

tetrafluoroplatinum

Origin of Product

United States

Synthetic Methodologies for Platinum Tetrafluoride

Direct Fluorination Routes of Platinum Metal

The most straightforward approach to synthesizing platinum tetrafluoride involves the direct reaction of elemental platinum with fluorine gas. ontosight.ai This method relies on the high reactivity of fluorine to overcome the general inertness of platinum. wikipedia.org

The pioneering synthesis of this compound was achieved by Henri Moissan, who heated platinum metal wire to a dull-red heat in a stream of fluorine gas. bac-lac.gc.ca This high-temperature method remains a fundamental route for its preparation. Modern variations specify heating elemental platinum in the presence of fluorine gas at vigorous temperatures, such as 500 °C, to facilitate the reaction. wikipedia.org Another reported technique involves heating bundles of platinum wire in thick-walled platinum or fluorspar boats in a current of fluorine. bac-lac.gc.ca The reaction is highly exothermic and requires careful management of conditions to yield the desired tetrafluoride product. bac-lac.gc.ca

Reaction Conditions for High-Temperature Fluorination

Reactants Temperature Vessel Observations
Platinum metal, Fluorine gas Dull-red heat Platinum or Fluorspar boat Formation of dark red or brown-yellow crystals. bac-lac.gc.ca

An alternative direct synthesis method involves the use of an electric discharge to promote the reaction between platinum and fluorine. This technique was reported by Ruff and Zedner, who passed a mixture of fluorine and a noble gas like nitrogen or oxygen through an electric discharge between platinum electrodes. bac-lac.gc.ca The energy from the discharge facilitates the formation of this compound on the surface of the platinum electrodes. bac-lac.gc.ca

Precursor-Based Synthetic Approaches

Synthesizing this compound from precursor compounds offers alternative routes that can sometimes provide better control over the reaction and product purity. These methods include the decomposition of higher platinum fluorides and reactions using other metal fluorides.

A common and modern method for preparing this compound is through the thermal decomposition or disproportionation of higher platinum fluorides. wikipedia.orgwikiwand.com Platinum pentafluoride (PtF₅), a deep-red solid, readily disproportionates upon heating to yield this compound and the more volatile platinum hexafluoride (PtF₆). wikipedia.orgresearchgate.net This reaction proceeds at temperatures above 130°C. chemiday.com

Decomposition Reaction of Platinum(V) Fluoride (B91410) 2PtF₅(s) → PtF₄(s) + PtF₆(g) wikipedia.org

Similarly, platinum hexafluoride itself can be decomposed thermally to produce this compound. wikipedia.org

This compound can be generated through the reaction of platinum metal with other reactive metal fluorides. One documented method involves heating the compound PbF₄·3HF in a platinum vessel to temperatures above 200°C. bac-lac.gc.ca In this process, the lead fluoride compound acts as the fluorinating agent, transferring fluorine to the platinum.

Optimization of Synthesis Parameters for this compound

The successful synthesis of pure this compound requires careful control and optimization of several reaction parameters. ontosight.ai

For direct fluorination routes, the temperature is a critical parameter. While high temperatures are necessary to initiate the reaction with the highly unreactive platinum metal, excessive heat can lead to the decomposition of this compound back into elemental platinum and fluorine gas, as it is known to decompose at red heat. bac-lac.gc.cawikipedia.org Therefore, maintaining a stable and controlled temperature, such as the 400°C used in some experiments, is crucial for maximizing the yield and purity of PtF₄. bac-lac.gc.ca The pressure of the fluorine gas must also be carefully managed to ensure a controlled reaction. ontosight.ai

In precursor-based methods, the primary optimization parameter is the precise control of the decomposition temperature. For instance, the disproportionation of PtF₅ requires heating above 130°C, but the temperature must be managed to efficiently separate the volatile PtF₆ byproduct from the solid PtF₄ product. wikipedia.orgchemiday.com

The choice of reaction vessel material is also an important consideration, as this compound can react with materials like glass when heated, producing silicon tetrafluoride and platinum metal. bac-lac.gc.ca This necessitates the use of more inert materials, such as platinum or fluorspar containers, especially in high-temperature syntheses. bac-lac.gc.ca

Temperature and Pressure Control in Synthesis

The control of temperature and pressure is paramount in the synthesis of this compound to guide the reaction towards the formation of PtF₄ while preventing the formation of other platinum fluorides or decomposition of the product.

In the direct fluorination of platinum metal, a stream of fluorine gas is passed over platinum, typically in a tube furnace made of a resistant material like nickel or Monel. The temperature must be carefully regulated, as it is the determining factor for the product outcome. Research indicates that typical synthesis temperatures are in the range of 500–600°C. Henri Moissan's pioneering synthesis involved heating platinum to a "red-hot" temperature in a current of fluorine. Precise thermal regulation is critical because excessively high temperatures, particularly above 400°C, can favor the formation of the higher fluoride, platinum hexafluoride (PtF₆). Conversely, at very high temperatures (above 600°C), this compound begins to decompose back into platinum metal and fluorine gas.

Another significant synthetic route is the thermal decomposition of higher platinum fluorides. This method is often considered safer as it avoids handling elemental fluorine directly in the main reaction step. For instance, platinum(V) fluoride (PtF₅) decomposes to yield this compound and platinum hexafluoride at temperatures above 130°C. wikipedia.orgchemiday.com The reaction is represented as:

2PtF₅ → PtF₄ + PtF₆ wikipedia.orgchemiday.com

In this disproportionation reaction, precise temperature control ensures the decomposition proceeds efficiently. The resulting PtF₆ is more volatile and can be separated from the solid PtF₄.

Pressure is another key variable, although many syntheses are conducted at or near atmospheric pressure. ontosight.airesearchgate.net Maintaining a controlled pressure ensures consistent reaction rates and helps manage the flow of reactive gases. While high-pressure syntheses are used for some metal fluorides, for PtF₄, the focus remains primarily on thermal control. academie-sciences.fr

Table 1: Temperature and Pressure Parameters in PtF₄ Synthesis
Synthetic MethodReactantsTemperature Range (°C)Pressure ConditionsReference
Direct FluorinationPt, F₂500 - 600Atmospheric
Thermal DecompositionPtF₅> 130Not specified chemiday.com
Thermal Decomposition of AdductClF₃PtF₅Heated slowly to 500Vacuum electronicsandbooks.com

Gas Composition and Flow Dynamics

The composition of the gas phase and its flow dynamics are critical for ensuring a complete and controlled reaction. In direct fluorination, the primary reactant is fluorine gas (F₂). ontosight.ai

The purity and composition of the fluorine gas stream can influence the reaction. Moissan's first synthesis was notably conducted by passing fluorine in the presence of hydrogen fluoride (HF). wikipedia.org It has been suggested that hydrogen fluoride may act as a catalyst, enhancing the kinetics of the reaction. In modern syntheses, the fluorine gas may be diluted with an inert gas, such as argon or nitrogen. This dilution allows for better control over the reaction's exothermicity and the rate of fluorination, preventing localized overheating which could lead to the formation of PtF₆ or decomposition of the product. academie-sciences.fr

Flow dynamics, managed by controlling the flow rate of the reactant gases, are essential for maintaining an optimal reaction environment. A continuous and steady flow of fluorine gas over the platinum metal ensures that the reactant concentrations at the solid-gas interface are sufficient to drive the reaction forward. In syntheses involving the thermal decomposition of precursors in a tube furnace, a flow of inert gas, like argon, is often maintained. For example, in analogous syntheses of other metal fluorides, argon flow rates of approximately 8-10 mL/min are used to carry away gaseous byproducts and prevent back-reactions. nih.govacs.org The use of flow-through reactor designs, such as packed-bed or falling film reactors, is common in gas-solid reactions to maximize the interfacial contact area between the gas and the solid reactant, thereby improving reaction efficiency. acs.org

Table 2: Gas Composition and Flow in PtF₄ Synthesis
Synthetic MethodGaseous Reactant(s)Carrier/Diluent GasKey Role of Gas PhaseReference
Direct FluorinationF₂ (with or without HF)Nitrogen or Argon (optional)Primary fluorinating agent; HF enhances kinetics
Thermal DecompositionInert atmosphereArgonPurges volatile byproducts (e.g., PtF₆) nih.govacs.org

Computational and Theoretical Investigations of Platinum Tetrafluoride

Electronic Structure and Bonding Analysis of Platinum Tetrafluoride

Low-Spin d6 Electronic Configuration of Platinum(IV)

In this compound (PtF₄), the platinum atom is in the +4 oxidation state, leading to a d⁶ electron configuration for the platinum(IV) ion. williams.eduwikipedia.org This d⁶ configuration in an octahedral ligand field, as found in the solid-state structure of PtF₄, results in a low-spin state. wikipedia.org In a low-spin d⁶ octahedral complex, all six d-electrons occupy the lower energy t₂g orbitals, leaving the higher energy eg orbitals empty. researchgate.netresearchgate.netlibretexts.org This t₂g⁶eg⁰ configuration is energetically favorable when the ligand field splitting energy (Δ) is greater than the electron pairing energy, which is typical for a strong-field ligand like fluoride (B91410) and a second or third-row transition metal like platinum. libretexts.org The filled t₂g orbitals contribute to the stability of the compound. Computational studies have shown that relativistic effects play a significant role in stabilizing this diamagnetic ground state by contracting the 5d orbitals of platinum, which enhances the ligand-field splitting.

Diamagnetic Properties and Electronic States of this compound

This compound is a diamagnetic compound, a property that has been confirmed through experimental investigations and supported by computational modeling. researchgate.netbac-lac.gc.cachemrj.org The diamagnetism of PtF₄ arises from its low-spin d⁶ electronic configuration, where all electrons are paired within the t₂g orbitals, resulting in no net magnetic moment. chemrj.org

Recent computational studies have revealed the possibility of magnetic bistability for molecular PtF₄. nih.gov These studies, employing relativistic quantum chemical methods, suggest the coexistence of a spin-triplet state (³B₂g, D₂h) with an electronic singlet state (¹A₁g, D₄h) in solid neon matrices. nih.gov This phenomenon is attributed to the competing effects of Jahn-Teller distortion and spin-orbit coupling. nih.gov However, in the gaseous phase, computational models consistently indicate that this compound is diamagnetic. researchgate.netchemrj.orgresearchgate.net

Relativistic Effects in Platinum Fluorides

Relativistic effects are crucial for accurately describing the electronic structure and properties of heavy elements like platinum and their compounds. umsl.edu In platinum fluorides, these effects significantly influence bonding, stability, and spectroscopic characteristics. nih.gov For platinum hexafluoride (PtF₆), relativistic calculations, including four-component Dirac molecular Hartree-Fock and two-component zeroth-order regular approximation (ZORA) with spin-orbit interaction, correctly predict a diamagnetic octahedral molecule with a closed-shell ground state, in agreement with experimental NMR and Raman spectra. researchgate.netaps.org This contrasts with non-relativistic calculations that incorrectly predict a paramagnetic, distorted structure. researchgate.netaps.orgresearchgate.net

For this compound, relativistic effects are also significant. They are responsible for the contraction of platinum's 5d orbitals, which in turn increases the ligand-field splitting energy. This enhanced splitting favors the low-spin d⁶ configuration, leading to the observed diamagnetism of PtF₄. The study of various molecular platinum fluorides (PtFₙ, n=1-6) has been aided by relativistic DFT computations to account for both scalar relativistic and spin-orbit coupling effects, which are essential for interpreting their vibrational spectra. nih.gov

Spin-Orbit Coupling and Magnetic Bistability in this compound (³B₂g, D₂h vs. ¹A₁g, D₄h)

The interplay between spin-orbit coupling (SOC) and the Jahn-Teller (JT) effect is a key factor in determining the electronic and magnetic properties of platinum fluorides. nih.govresearchgate.net In the case of molecular this compound, this interplay leads to a fascinating phenomenon known as magnetic bistability. nih.gov

Computational studies have shown that two electronic states of PtF₄ are very close in energy. nih.gov One is a spin-triplet state with ³B₂g symmetry in a D₂h distorted geometry, and the other is a singlet state with ¹A₁g symmetry in a square planar D₄h geometry. nih.gov The Jahn-Teller effect would favor a distortion from a perfect octahedral or square planar geometry to lift the degeneracy of the orbitals, while spin-orbit coupling can quench the JT distortion by splitting the degenerate orbitals. researchgate.netaip.org The competition between these two effects results in the near-degeneracy of the triplet and singlet states, allowing them to coexist, as observed in solid neon matrices. nih.gov This magnetic bistability is a direct consequence of the significant spin-orbit coupling present in the heavy platinum atom. nih.gov

Thermochemical Parameters and Stability Studies of this compound

Computational Thermochemistry Methodologies (e.g., Semi-Empirical PM6, DFT, ab initio)

The thermochemical properties of this compound, such as its enthalpy of formation, have been investigated using various computational chemistry methods due to the experimental challenges posed by its high reactivity and volatility. chemrj.orgresearchgate.net These methods provide valuable insights into the stability and reactivity of PtF₄.

Semi-Empirical Methods: The PM6 method has been employed to calculate the thermochemical parameters of platinum fluorides. researchgate.netchemrj.orgchemrj.orgresearchgate.net This semi-empirical approach offers a balance between computational cost and accuracy, making it suitable for initial investigations. For instance, PM6 calculations have been used to model this compound as a trimer in the gas phase and have shown that modeling it as a diamagnetic compound leads to better agreement with experimental data. chemrj.org

Density Functional Theory (DFT): DFT methods are widely used to study the electronic structure and thermochemistry of transition metal compounds. Relativistic DFT calculations have been instrumental in understanding the properties of platinum fluorides. nih.gov These methods can account for electron correlation and relativistic effects, which are crucial for heavy elements like platinum. For instance, DFT has been used to validate the thermal stability of PtF₄.

Ab initio Methods: High-level ab initio calculations, such as coupled cluster methods, provide highly accurate results but are computationally more demanding. acs.org Scalar relativistic coupled cluster methods have been used to study the structure, stability, and electron affinity of platinum fluorides. acs.org These methods serve as a benchmark for validating the results obtained from less computationally intensive methods like DFT and semi-empirical calculations.

The combination of these computational methodologies allows for a comprehensive understanding of the thermochemical behavior of this compound, helping to resolve discrepancies in experimental data and providing a deeper insight into its electronic structure and stability. chemrj.org

Formation Enthalpies and Lattice Energy Calculations

Computational studies have been crucial in determining the thermochemical properties of this compound (PtF₄), a compound whose high reactivity and volatility pose challenges for traditional experimental techniques like calorimetry. Theoretical calculations provide valuable data on its formation enthalpy and lattice energy, offering insights into its stability.

Various computational methods have been employed to calculate the thermochemical parameters for platinum fluorides. Proceeding from the analysis of literature calorimetric data and investigations of equilibria of higher platinum fluorides, recommended values for the standard enthalpies of formation (ΔHf°) at 298 K have been established. For crystalline PtF₄, the recommended enthalpy of formation is -679.5 ± 6.0 kJ/mol, while for gaseous PtF₄, it is -518.2 ± 6.2 kJ/mol. Other studies using Knudsen-cell mass spectrometry have also contributed to the understanding of its thermodynamic properties.

The enthalpy of sublimation (ΔHsub°), which is the energy required for the transition from the solid to the gaseous state, has also been a subject of investigation. One calculation based on experimental data determined the enthalpy of sublimation of this compound to be 161.3 ± 1.4 kJ/mol. Another study reported a value of 210 kJ/mol.

Lattice energy, a measure of the strength of the ionic bonds in a crystalline solid, has been calculated for platinum fluorides using methods such as the Kapustinskii and the generalized Glasser-Jenkins equations. These calculations are essential for understanding the stability of the solid-state structure of PtF₄. For these calculations, this compound is modeled with an octahedral environment (coordination number = 6). Computational models often treat platinum (IV) fluoride as diamagnetic, a property that has been confirmed experimentally.

Selected Thermodynamic Data for this compound (PtF₄)
ParameterValue (kJ/mol)StateSource
Enthalpy of Formation (ΔHf°)-679.5 ± 6.0Crystalline
Enthalpy of Formation (ΔHf°)-518.2 ± 6.2Gaseous
Enthalpy of Sublimation (ΔHsub°)161.3 ± 1.4-
Enthalpy of Sublimation (ΔHsub°)210-

Thermodynamic Stability in Relation to Other Platinum Fluorides (e.g., PtF₂ Disproportionation, PtF₅, PtF₆)

The thermodynamic stability of this compound is best understood by comparing it with other platinum fluorides, particularly platinum difluoride (PtF₂), platinum pentafluoride (PtF₅), and platinum hexafluoride (PtF₆). The +4 oxidation state for platinum is particularly stable among the fluorides.

Theoretical studies have consistently supported the hypothesis that PtF₂ is unstable and undergoes disproportionation. This reaction, shown below, yields platinum metal and the more stable this compound.

2PtF₂ → Pt + PtF₄

This instability is a consequence of the stability of the low-spin d⁶ configuration of the platinum(IV) state and the high oxidizing power of fluorine. Attempts to prepare PtF₂ have been unsuccessful, which is attributed to its thermodynamic instability towards this disproportionation.

This compound also plays a role in the chemistry of platinum pentafluoride (PtF₅). PtF₅ is a deep-red, reactive solid that readily disproportionates upon heating to form PtF₄ and platinum hexafluoride (PtF₆).

2PtF₅ → PtF₄ + PtF₆

This reaction underscores the relative thermodynamic stability of PtF₄ and PtF₆ compared to PtF₅.

Furthermore, computational studies have been performed to evaluate the stability of platinum fluorides in even higher oxidation states. Quantum-chemical calculations on binary platinum fluorides up to a formal oxidation state of +VIII indicate that the existence of platinum fluorides higher than PtF₆ is highly unlikely from a thermodynamic standpoint. The elimination of F₂ from a hypothetical PtF₈, for instance, is predicted to be a strongly exothermic reaction. This positions PtF₆ as the most stable higher fluoride of platinum, and PtF₄ as a key, stable intermediate in the platinum-fluorine system.

Molecular Orbital and Valence Bond Theory Perspectives on Platinum-Fluorine Interactions

The nature of the chemical bonds between platinum and fluorine in this compound can be described

Reactivity and Reaction Pathways of Platinum Tetrafluoride

Thermal Decomposition Pathways of Platinum Tetrafluoride

This compound is thermally unstable at elevated temperatures, undergoing decomposition through pathways that are dependent on the surrounding conditions.

PtF₄(s) → Pt(s) + 2F₂(g)

This reaction is a key consideration in high-temperature applications involving this compound, as the release of highly reactive fluorine gas can pose significant safety and material compatibility challenges.

In the presence of silicate-containing materials such as glass, the thermal decomposition of this compound can follow a different pathway. When heated in contact with glass, PtF₄ reacts to produce silicon tetrafluoride (SiF₄) gas and elemental platinum wikipedia.org. This is a result of the high reactivity of fluorine with silicon dioxide (SiO₂), a primary component of glass. The reaction can be summarized as follows:

PtF₄(s) + SiO₂(s) → Pt(s) + SiF₄(g) + O₂(g)

This reactivity with common laboratory apparatus underscores the need for careful selection of container materials when working with this compound at elevated temperatures.

Adduct Formation and Lewis Acidity of this compound

This compound is a Lewis acid, capable of accepting electron pairs from Lewis bases to form adducts. This property is evident in its reactions with various main group fluorides and other Lewis bases.

This compound reacts with main group fluorides, such as selenium tetrafluoride (SeF₄) and bromine trifluoride (BrF₃), to form stable adducts wikipedia.org. These reactions highlight the ability of PtF₄ to act as a fluoride (B91410) ion acceptor. For instance, the reaction with selenium tetrafluoride yields (SeF₄)₂PtF₄ acs.org. Similarly, an adduct with bromine pentafluoride, (BrF₅)₂PtF₄, has been synthesized from the reaction of bromine trifluoride with this compound acs.org.

ReactantAdduct Formed
Selenium Tetrafluoride (SeF₄)(SeF₄)₂PtF₄
Bromine Trifluoride (BrF₃)Adduct formation reported

This compound also forms volatile crystalline adducts with a range of Lewis bases, including boron trifluoride (BF₃), phosphorus trifluoride (PF₃), boron trichloride (B1173362) (BCl₃), and phosphorus trichloride (PCl₃) wikipedia.org. These reactions further demonstrate the Lewis acidic character of this compound. The formation of these adducts can be represented by the general equation:

PtF₄ + nL → PtF₄·nL (where L is the Lewis base)

The volatility of these adducts suggests that they are molecular in nature.

Lewis BaseAdduct Formation
Boron Trifluoride (BF₃)Volatile crystalline adduct formed
Phosphorus Trifluoride (PF₃)Volatile crystalline adduct formed
Boron Trichloride (BCl₃)Volatile crystalline adduct formed
Phosphorus Trichloride (PCl₃)Volatile crystalline adduct formed

The nature of the bonding in the adducts formed by this compound can range from primarily ionic to covalent, depending on the nature of the Lewis base.

In adducts with strong fluoride ion donors, the bonding can have a significant ionic character, approaching the formation of a hexafluoroplatinate(IV) salt, [L]²⁺[PtF₆]²⁻. For example, in the case of the reaction with selenium tetrafluoride, the resulting adduct, (SeF₄)₂PtF₄, can be formulated as [SeF₃]⁺[PtF₅]⁻ or involve more complex ionic structures.

Conversely, with weaker Lewis bases, the interaction is better described as a coordinate covalent bond, where the Lewis base donates a pair of electrons to the platinum center without complete charge separation. The distinction between ionic and covalent bonding in these adducts is not always absolute, and a continuum of bonding character exists. The physical properties of the adducts, such as their volatility and conductivity in various states, can provide insights into the predominant bonding nature. Generally, ionic compounds exhibit lower volatility and higher conductivity in the molten state compared to covalent compounds.

Aqueous Reactivity and Hydrolysis Mechanisms of this compound

Solutions of this compound in water exhibit a characteristic reddish-brown color but are unstable and undergo rapid decomposition. This process is exothermic and results in the formation of an orange precipitate of platinum dioxide hydrate (B1144303) (PtO₂·nH₂O) and fluoroplatinic acid (H₂PtF₆) acs.orgwikiwand.comwikipedia.org.

The hydrolysis of this compound is a complex process that can be understood through a series of steps. Initially, the coordination of water molecules to the platinum(IV) center likely occurs, followed by subsequent deprotonation and displacement of fluoride ligands.

A proposed mechanism for the hydrolysis of this compound is as follows:

Aquation: The octahedral PtF₄ units in the solid state are disrupted upon dissolution in water, leading to the coordination of water molecules to the platinum(IV) center, forming aquated platinum(IV) fluoride complexes.

Hydrolysis and Oxo/Hydroxo Bridge Formation: These aquated species are susceptible to hydrolysis, where coordinated water molecules are deprotonated to form hydroxo (-OH) and oxo (=O) ligands. These can then bridge between platinum centers.

Precipitation of Platinum Dioxide Hydrate: The continued hydrolysis and polymerization via oxo and hydroxo bridges lead to the formation of insoluble platinum dioxide hydrate, which precipitates from the solution.

Formation of Fluoroplatinic Acid: The displaced fluoride ions in solution react with protons and remaining platinum fluoride species to form the stable hexafluoroplatinate anion (PtF₆²⁻), resulting in the formation of fluoroplatinic acid.

Fluorine Transfer and Activation Reactions Involving Platinum(IV) Species

Platinum(IV) fluoride complexes are key players in a variety of reactions involving the transfer and activation of fluorine. These processes are of significant interest due to the importance of fluorinated organic molecules in various fields.

Carbon-Fluorine Bond Activation Mechanisms by Platinum Complexes

The activation of the remarkably strong carbon-fluorine (C-F) bond is a challenging yet crucial transformation in synthetic chemistry. Platinum complexes, particularly those in the platinum(0) oxidation state, have demonstrated the ability to cleave C-F bonds through several mechanistic pathways.

Direct Oxidative Addition: This mechanism involves the direct insertion of the platinum center into the C-F bond. This process typically proceeds through a three-center transition state involving the platinum, carbon, and fluorine atoms acs.orgnih.gov. For fluoroaromatics, this reaction often follows the initial formation of an η²-arene complex nih.govresearchgate.net.

Phosphine-Assisted C-F Activation: In many platinum-mediated C-F activation reactions, phosphine (B1218219) ligands are not mere spectators but actively participate in the process. This assistance can occur through a few distinct routes:

Metallophosphorane Four-Center Transition State: The C-F bond can add across a metal-phosphine bond, leading to a four-center transition state. Subsequent transfer of a group from the phosphine to the metal can generate a fluorophosphine product nih.govresearchgate.net.

Fluorine Transfer to Phosphorus: A competing pathway involves the transfer of the fluorine atom to a phosphorus center, forming a metastable metallophosphorane intermediate. From this intermediate, subsequent transfers can lead to different products acs.org.

Theoretical studies have shown that for the reaction of a naked platinum atom with fluorinated methanes, there is a kinetic preference for the oxidative addition into a C-H bond over a C-F bond nih.gov. However, in appropriately designed ligand systems, selective C-F bond activation can be achieved.

Table 1: Mechanistic Pathways for C-F Bond Activation by Platinum Complexes

Mechanism Description Key Intermediates/Transition States
Direct Oxidative Addition The platinum center directly inserts into the C-F bond. Three-center (Pt-C-F) transition state.
Phosphine-Assisted C-F Activation The phosphine ligand actively participates in the C-F bond cleavage. Metallophosphorane four-center transition state; Metastable metallophosphorane intermediate.

Reductive Elimination Reactions from Platinum(IV) Fluoro Complexes

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial step in many catalytic cycles. In the context of platinum(IV) fluoro complexes, reductive elimination can lead to the formation of new C-F bonds.

Octahedral d⁶ complexes, such as those of Pt(IV), readily undergo reductive elimination, often preceded by the dissociation of a ligand to form a five-coordinate intermediate umb.edu. The stability of Pt(IV) difluoro complexes towards reductive elimination is notably higher than their dichloro analogs acs.org.

Studies on related Pt(IV) complexes have shown that both C-C and C-O reductive elimination can occur, and the selectivity can be influenced by the reaction conditions nih.gov. Mechanistic investigations suggest that for C-O bond formation, the initial step is the dissociation of the alkoxide ligand, followed by its nucleophilic attack on a methyl group bound to the platinum center nih.gov. A similar dissociative mechanism is proposed for C-F reductive elimination from analogous Pd(IV) fluoride complexes, where a five-coordinate cationic intermediate is involved nih.govnih.gov.

Some Pt(IV) complexes can also undergo reductive dehydration, where the metal is reduced to Pt(II) and a ligand is oxidized with the loss of water mdpi.com. The reduction of Pt(IV) complexes by biologically relevant sulfur-containing ligands has been shown to proceed via a reductive elimination process initiated by a nucleophilic attack on a coordinated chloride nih.gov.

Electrophilic Fluorination and Fluoride Transfer Dynamics

While direct electrophilic fluorination by this compound itself is not extensively documented, the dynamics of fluoride transfer from platinum(IV) species are of significant interest, particularly in the context of developing new fluorinating reagents.

The mechanism of electrophilic fluorination by analogous high-valent palladium(IV) complexes has been studied in detail. This process involves the capture of a fluoride ion to form a Pd(IV)-F intermediate, which then transfers the fluoride to a nucleophile. This transfer is proposed to occur through an unusual single-electron transfer (SET)/fluoride transfer/SET mechanism rsc.orgnih.gov.

The reaction of Pt(II) complexes with electrophilic fluorinating agents like xenon difluoride (XeF₂) can lead to the formation of Pt(IV) intermediates. Studies on the electrophilic fluorination of organoplatinum(II) iodides have shown that the attack of XeF₂ can occur competitively at both the platinum center and the iodo ligand. An attack at the iodide can generate a transient "I-F" species, which can then be trapped by another Pt(II) complex to form a Pt(IV) intermediate that subsequently undergoes reductive elimination nih.gov.

The concept of a "fluoride shuttle" has also been explored in platinum-catalyzed hydrofluorination of alkynes, where species like BF₃, HF, or PF₅ can facilitate the transfer of fluoride to a platinum-bound substrate nih.gov. This highlights the potential for Pt(IV) species to be involved in fluoride transfer reactions mediated by other reagents.

Coordination Chemistry of Platinum Iv Fluorides

Ligand Design and Synthesis of Platinum(IV) Fluorido Complexes

The synthesis of platinum(IV) fluorido complexes typically involves the oxidative fluorination of platinum(II) or platinum(0) precursors. The design of the ancillary ligands (the other ligands in the complex) is crucial as they modulate the stability and reactivity of the resulting Pt(IV) compound.

Common synthetic strategies involve the use of powerful electrophilic fluorinating agents. Xenon difluoride (XeF₂) is frequently employed to oxidize platinum(II) diaryl or dialkyl precursors to the corresponding octahedral platinum(IV) difluorido complexes. acs.orgresearchgate.net For instance, Pt(II) complexes of the type (R₃P)₂Pt(Ar)₂ (where R is an alkyl or aryl group, and Ar is an aryl group) react with XeF₂ to yield (R₃P)₂Pt(Ar)₂F₂. acs.orgresearchgate.net Other fluorinating agents used for the synthesis of Pt(IV) fluorido complexes include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. nih.gov

The choice of ligand is critical. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and triethylphosphine (B1216732) (PEt₃), are common due to their strong σ-donating properties which stabilize the platinum center. acs.org N-heterocyclic carbenes (NHCs), like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), have also been used as ancillary ligands in the synthesis of platinum fluorido complexes from Pt(0) precursors using reagents like sulfur tetrafluoride (SF₄) or XeF₂. nih.gov

Alternative synthetic routes include:

C-F Bond Activation: Platinum(II) complexes can mediate C-F bond activation reactions to generate Pt(IV) fluorido species. nih.gov

Reaction with HF: Platinum hydrido or dimethyl complexes can react with hydrogen fluoride (B91410) sources to yield platinum fluorido complexes. nih.gov

Oxidation of Alkyne Complexes: Platinum(0) alkyne complexes can be oxidized with XeF₂ to form platinum(IV) fluorido compounds, sometimes involving cyclometalation. nih.gov

The table below summarizes some common synthetic routes and precursors.

Precursor Complex TypeFluorinating AgentResulting Pt(IV) Complex TypeAncillary LigandsReference
(R₃P)₂Pt(Ar)₂ (Pt(II))XeF₂(R₃P)₂Pt(Ar)₂F₂Phosphines acs.orgresearchgate.net
[Pt(IMes)₂] (Pt(0))XeF₂, SF₄, SOF₂, HFtrans-[Pt(F)₂(IMes)₂], etc.N-Heterocyclic Carbenes nih.gov
Pt(0) Tolane ComplexXeF₂Ortho-metalated Pt(IV) fluoridoChelating P,N or P,P donors nih.gov
Pt(II) PrecursorsNFSI, SelectfluorPt(IV) Fluorido ComplexesVarious nih.gov

Stereochemical Aspects of Octahedral Platinum(IV) Fluorido Complexes

Platinum(IV) complexes predominantly adopt an octahedral geometry, where the platinum atom is at the center of an octahedron with ligands at the six vertices. ntu.edu.sgcsbsju.edu The arrangement of these ligands around the metal center gives rise to various stereoisomers, which can significantly affect the complex's properties. ntu.edu.sg

The formation of a five-coordinate intermediate during a reaction can influence the final stereochemistry. libretexts.org Depending on whether this intermediate adopts a square pyramidal or a trigonal bipyramidal geometry, the stereochemistry may be retained or rearranged. libretexts.org

Geometric isomerism, particularly cis-trans isomerism, is a key feature of octahedral complexes. savemyexams.com This type of isomerism occurs when ligands can be arranged either adjacent to each other (cis, 90° apart) or opposite each other (trans, 180° apart). ntu.edu.sgyoutube.com

In the synthesis of octahedral (R₃P)₂Ar₂PtF₂ complexes via fluorination of square planar Pt(II) precursors, a notable stereochemical preference has been observed. While the Pt(II) precursors (R₃P)₂PtF₂ show a strong preference for a cis-configuration of the phosphine ligands (unless bulky phosphines are used), the resulting octahedral Pt(IV) product features the two fluoride ligands in a trans position relative to the two aryl groups. acs.orgresearchgate.net

The existence of different isomers depends heavily on the nature of the ligands. For example, complexes with three identical ligands, such as Co(NH₃)₃Cl₃, can exist as facial (fac) isomers, where the three ligands occupy one face of the octahedron, or meridional (mer) isomers, where they lie in a plane that includes the metal ion. csbsju.edu While specific examples for platinum tetrafluoride are less common in the literature, these principles of octahedral stereochemistry apply.

The table below illustrates the common types of isomerism in octahedral complexes.

Isomerism TypeDescriptionExample Condition
cis-trans Two identical ligands are either adjacent (90°) or opposite (180°).Occurs in complexes of the type [MA₄B₂], such as [Co(NH₃)₄Cl₂]⁺. csbsju.edusavemyexams.com
fac-mer Three identical ligands occupy the corners of a triangular face (fac) or lie on a meridian (mer).Occurs in complexes of the type [MA₃B₃], such as [Co(NH₃)₃Cl₃]. csbsju.edu
Optical A complex and its mirror image are non-superimposable (chiral).Often occurs in complexes with bidentate ligands, such as [Ni(en)₃]²⁺. savemyexams.comcsbsju.edu

Reactivity and Stability of Platinum(IV) Fluorido Complexes in Solution

The presence of fluoride ligands significantly impacts the stability and reactivity of platinum(IV) complexes. A key finding is the exceptional stability of Pt(IV) difluorido complexes compared to their dichloro analogues. acs.orgfigshare.com

Stability:

Thermal Stability: Pt(IV) difluorido complexes, such as (R₃P)₂Ar₂PtF₂, exhibit remarkable thermal stability. They are significantly more resistant to C-C reductive elimination—a common decomposition pathway for Pt(IV) organometallics—than the corresponding dichloro complexes. acs.orgresearchgate.net

Kinetic Stability: This enhanced stability is kinetic in nature. The reductive elimination process requires the dissociation of a phosphine ligand from the octahedral complex. The Pt-F bond appears to strengthen the complex, making this dissociation less favorable and thus rendering the difluoro complex kinetically stable even at elevated temperatures (e.g., 60 °C). acs.orgfigshare.com

Hydrolytic Stability: The stability of fluorinated platinum complexes in aqueous solution can vary. In one study involving a water-soluble Pt(II) complex with a fluorinated borane-bridged ligand, the B-F bond was found to hydrolyze rapidly in neutral water but persisted for hours at a pH ≤ 2. rsc.org

Reactivity:

Reaction with Electrophiles: Despite their thermal stability, the fluoride ligands in Pt(IV) complexes can be reactive. They react rapidly with strong organic electrophiles like chlorotrimethylsilane, leading to the substitution of fluoride with chloride. acs.org

Enhanced Reactivity vs. Chloro Analogues: In some cases, a platinum fluorido complex can be more reactive than its chloro counterpart. A Pt(II) fluorido complex stabilized by hydrogen bonding was shown to react with carbon monoxide and an ynamide, while the analogous chlorido complex did not react under the same conditions. nih.gov This highlights the unique electronic influence of the fluoride ligand that can open up different reaction pathways.

Cyclometalated Platinum Compounds with Fluorine Ligands or Substituents

Cyclometalation is a process where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, creating a strong Pt-C bond. Fluorine can be incorporated into these compounds either as a fluoro ligand directly attached to the platinum center or as a substituent on the cyclometalated or ancillary ligands. acs.orgresearchgate.net

These compounds can be of either Pt(II) or Pt(IV) oxidation states. acs.org The synthesis of cyclometalated platinum(IV) fluorido compounds can be achieved through the oxidation of platinum(II) precursors or the further oxidation of platinum(0) complexes. For example, the oxidation of platinum(0) tolane complexes with XeF₂ can lead to ortho-metalated platinum(IV) fluorido compounds. nih.gov

The presence of fluorine substituents on the organic ligands can significantly alter the electronic properties, hydrophobicity, and ultimately the reactivity of the complex. nih.gov For instance, the introduction of electron-withdrawing fluorine atoms or -CF₃ groups onto the cyclometalated ligand can tune the photophysical properties of the complex. nih.gov

Studies on fluorinated iminic ligands have shown that the degree of fluorination on an aryl ring can determine the site of bond activation. With a lower number of fluorine atoms, intramolecular C-H bond activation (cyclometalation) occurs. However, if the aryl ring contains at least three fluorine atoms, with two in the ortho positions, C-F bond activation can take place instead. acs.org

Applications of Platinum Tetrafluoride in Advanced Materials and Catalysis Research

Role of Platinum Tetrafluoride as a Precursor in Material Synthesis

This compound is a key starting material for creating a variety of other platinum-containing compounds. ontosight.ai Its utility as a precursor stems from its reactivity, which allows for the synthesis of complex fluoroplatinate salts and coordination complexes. These derived materials have applications in catalysis and materials science. For instance, through controlled hydrolysis, PtF₄ can be used to generate fluoroplatinic acid and various hexafluoroplatinate anions (PtF₆²⁻), expanding the family of accessible platinum materials. wikipedia.org The compound can also form adducts with other fluorides like selenium tetrafluoride, bromine trifluoride, and boron trifluoride. wikipedia.org This role as a foundational block is crucial for developing new materials with tailored properties for specific technological uses. ontosight.ai

Catalytic Applications and Mechanisms Involving Platinum(IV) Fluorides

Platinum(IV) fluoride (B91410) complexes exhibit notable catalytic activity, which is an area of ongoing research. The electronic properties of these complexes, influenced by the strongly electron-withdrawing fluoride ligands, are key to their function in both homogeneous and heterogeneous systems. bohrium.com

In heterogeneous catalysis , metal fluorides are recognized for their role, though less common than metal oxides. rsc.org Fluorinated surfaces can enhance catalytic performance. For example, fluorinated platinum catalysts have shown improved stability and activity in fuel cells for the oxygen reduction reaction (ORR). academie-sciences.fr The fluorine atoms modify the electronic structure of the platinum surface, which can improve the adsorption and reduction of oxygen molecules. academie-sciences.fr Nano-aluminum fluoride-supported platinum catalysts have demonstrated high efficiency and selectivity in n-pentane hydroisomerization, a process that benefits from the strong Lewis acidity of the fluoride support combined with the precious metal. rsc.org

In homogeneous catalysis , platinum complexes are versatile catalysts. rsc.org While many well-studied systems involve platinum(II), platinum(IV) intermediates are crucial in certain catalytic cycles. researchgate.net The stability and reactivity of platinum(IV) fluoride complexes are of particular interest. acs.org Computational studies suggest that among platinum(IV) halides, only fluoride-containing complexes have a reasonable formal oxidation state of IV, while those with heavier halogens are better described as Pt(0) with a d¹⁰ configuration due to an inverted ligand field. bohrium.com This unique electronic structure for Pt(IV) fluorides underpins their distinct reactivity in catalysis. bohrium.com

Adams' catalyst, or platinum dioxide (PtO₂·H₂O), is a widely used catalyst for hydrogenation and hydrogenolysis. wikipedia.org It is not a fluoride itself, and its standard synthesis involves the fusion of chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) with sodium nitrate. wikipedia.org The oxide is not the active catalyst but is reduced in situ by hydrogen to form platinum black, which carries out the reaction. wikipedia.orgsigmaaldrich.com

While PtF₄ is not the conventional precursor for Adams' catalyst, platinum catalysts are essential for various hydrogenation reactions. sigmaaldrich.com They are particularly effective for reducing nitro compounds to amines and ketones to alcohols. sigmaaldrich.com The choice of platinum catalyst can be crucial for selectivity; for instance, Adams' catalyst can reduce alkenes without affecting nitro groups present in the same molecule. sigmaaldrich.com

The addition of O-H and N-H bonds across carbon-carbon multiple bonds is a powerful, atom-economical method for synthesizing ethers and amines. Platinum-based catalysts are highly effective for these transformations.

Hydroamination: Electrophilic platinum(II) complexes are known to catalyze the hydroamination of olefins and allenes. rsc.orgnih.govnih.gov These reactions often employ a platinum(II) chloride precatalyst, such as [PtCl₂(C₂H₄)]₂, which is activated by a silver salt like silver tetrafluoroborate (B81430) (AgBF₄) to generate the active cationic platinum species. rsc.orgnih.gov In these cases, the fluorine-containing component (BF₄⁻) serves as a non-coordinating anion, rather than being directly bonded to the platinum center in the primary catalyst. The mechanism often involves the rate-determining step of the amine attacking the platinum-coordinated olefin. nih.gov

Hydroalkoxylation: Platinum(II) complexes also catalyze the intramolecular hydroalkoxylation of hydroxy olefins to form cyclic ethers. organic-chemistry.org Effective protocols may use a catalyst system like [PtCl₂(H₂C=CH₂)]₂ with a phosphine (B1218219) ligand. organic-chemistry.org The proposed mechanism involves the outer-sphere attack of the hydroxyl group on the platinum-coordinated olefin. organic-chemistry.org Studies into the regioselectivity of these reactions on alkynes indicate that electronic effects, where the alkyne substituent polarizes the bond, are a primary driver, guiding the nucleophile to the more electron-deficient carbon. nih.govnih.gov

The table below summarizes research findings for platinum-catalyzed hydroamination and hydroalkoxylation reactions.

Reaction TypeCatalyst SystemSubstratesProductKey Finding
Hydroamination (COD)Pt(OTf)₂ or [PtCl₂(C₂H₄)]₂/AgBF₄Olefins, SulfonamidesAminesCatalyzed by electrophilic Pt(II) complexes; proceeds with Markovnikov selectivity. rsc.orgnih.gov
Hydroamination (dppf)PtCl₂ / AgOTfMonosubstituted allenes, Secondary alkylaminesAllylic aminesForms E-diastereomer selectively; mechanism involves a cationic platinum amine complex. nih.gov
Hydroalkoxylation [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃γ- and δ-hydroxy olefinsCyclic ethersTolerates various functional groups; mechanism involves outer-sphere attack of the hydroxyl group. organic-chemistry.org
Hydroalkoxylation Pt(II) catalystAlkynes with pendant alcoholsEnol ethersRegioselectivity is driven by electronic effects of the alkyne substituent. nih.govnih.gov

The activation of chemical bonds on platinum surfaces is a cornerstone of heterogeneous catalysis. wikipedia.org The incorporation of fluorine onto or near the platinum catalytic site can significantly alter its activity. academie-sciences.fr Fluorine's high electronegativity modifies the electronic properties of the platinum, which can enhance the adsorption of reactants and facilitate bond-breaking and bond-forming steps. academie-sciences.fr

A particularly challenging reaction is the activation of carbon-fluorine (C-F) bonds, which are among the strongest in chemistry. bnl.gov Research has shown that single-atom platinum catalysts supported on silicon carbide can effectively catalyze C-F bond activation. bnl.govosti.gov The mechanism involves the spillover of hydrogen from the isolated platinum atom onto the support, where the C-F bond is then activated. osti.gov In other systems, the activation of fluoropyridines at a Pt(0) center can proceed through direct oxidative addition or via a phosphine-assisted pathway where fluorine is transferred to a phosphorus center. acs.org These studies highlight the complex interplay between the platinum center, the substrate, and the surrounding ligands or support in activating strong chemical bonds. acs.orgmdpi.com

Advanced Platinum-Based Materials Development with Fluorine Incorporation

The intentional incorporation of fluorine into platinum-based materials is a strategy to create advanced materials with enhanced properties for various applications, particularly in energy conversion and electronics. americanelements.comresearchgate.net

Fluorination can improve the stability and performance of materials used in energy devices. researchgate.net For example, surface fluorination of platinum catalysts enhances their durability and activity for the oxygen reduction reaction in fuel cells. academie-sciences.fr In the field of organic electronics, the regiospecific incorporation of fluorine atoms into polymer structures containing platinum can influence their aggregation behavior and energy levels, leading to more efficient organic solar cells. acs.org Furthermore, the study of platinum fluoride complexes contributes to a broader understanding of transition metal fluorides, which is crucial for designing new materials with unique properties for catalysis and other technologies. ontosight.ai The development of synthetic methods for organofluorine compounds, which have widespread use in pharmaceuticals and agrochemicals, often relies on transition-metal-catalyzed reactions, including those involving platinum. nih.gov

The table below details examples of advanced platinum-based materials that incorporate fluorine.

Material TypeApplicationRole of Fluorine
Fluorinated Pt CatalystsFuel Cells (Oxygen Reduction Reaction)Modifies the electronic structure of the Pt surface, improving oxygen adsorption and catalyst stability. academie-sciences.fr
Pt-containing Fluorinated PolymersOrganic Solar CellsInfluences polymer aggregation and energy levels, leading to higher power conversion efficiency. acs.org
Pt/AlF₃ CatalystsHydroisomerizationThe strong Lewis acidity of the aluminum fluoride support enhances the catalytic activity of platinum. rsc.org
PtFₓ-based systemsPrecursors for advanced materialsServes as a building block for complex fluoroplatinates and coordination compounds with novel properties. ontosight.ai

Enhancing Catalytic Efficiency through Fluorine Modification

The strategic introduction of fluorine into catalyst systems, a process known as fluorine modification, has emerged as a significant area of research for enhancing the efficiency of platinum-based catalysts. This compound can serve as a precursor or a direct agent for such modifications, which alter the electronic properties and surface chemistry of the catalyst and its support, leading to improved performance in various chemical transformations.

Research has demonstrated that the fluorination of catalyst supports, such as alumina (B75360) (Al₂O₃), can significantly improve the dispersion of platinum particles. researchgate.net This high dispersion is a result of a strong interaction between the metal and the fluorinated support, which leads to the formation of smaller, well-distributed platinum nanoparticles. researchgate.net These smaller particles expose a larger number of active sites, thereby increasing the catalytic activity for reactions like the complete oxidation of benzene (B151609). researchgate.net

In the context of catalysis, the modification of the electronic structure of the platinum surface by fluorine atoms is a key factor in enhancing catalytic activity. academie-sciences.fr This modification can improve the adsorption of reactants and facilitate their conversion. For instance, in the oxygen reduction reaction (ORR), which is critical for fuel cell performance, fluorinated platinum catalysts have shown significantly improved performance with increased current densities. academie-sciences.fracademie-sciences.fr This enhancement is attributed to the altered electronic properties of the platinum surface, which facilitates the adsorption and reduction of oxygen molecules. academie-sciences.fr

The method of fluorination and the choice of precursor are crucial for achieving the desired catalytic enhancements. While direct gas-phase fluorination is a common method, the use of platinum fluoride compounds as precursors offers an alternative route to introduce both platinum and fluorine into the catalytic system. academie-sciences.fr The thermal stability of this compound is a relevant property in this context, as catalytic processes often occur at elevated temperatures.

Table 1: Effects of Fluorine Modification on Platinum Catalysts

Modification Strategy Observed Effects Potential Benefits Relevant Research Findings
Fluorination of Alumina Support Increased dispersion of platinum particles; Strong metal-support interaction. researchgate.net Higher catalytic activity due to more exposed active sites. researchgate.net Platinum on fluorinated alumina is more active for total benzene oxidation than on unfluorinated alumina. researchgate.net
Surface Fluorination of Platinum Modification of the electronic structure of the platinum surface. academie-sciences.fr Improved adsorption of reactants; Increased catalytic activity. academie-sciences.fr Fluorinated platinum catalysts show a 50% increase in catalytic activity for the oxygen reduction reaction. academie-sciences.fr
Fluorination of Carbon Supports Improved durability of the catalyst. researchgate.net Enhanced longevity and performance in fuel cell applications. researchgate.net Fluorinated and then platinized carbon catalysts demonstrate better durability in accelerated stress tests. researchgate.net

Integration in Fuel Cell Technologies and Electrocatalysis

Platinum-based electrocatalysts are at the heart of proton-exchange membrane fuel cells (PEMFCs), where they facilitate the critical oxygen reduction reaction (ORR) at the cathode. youtube.com The integration of fluorine, either through the use of fluorinated supports or via platinum fluoride precursors, is a key strategy to address the challenges of catalyst cost, activity, and durability in these energy conversion devices. researchgate.netfrontiersin.org

The performance and longevity of PEMFCs are intrinsically linked to the stability of both the catalyst and the polymer membrane. Research has shown that the presence of a platinum electrocatalyst can significantly reduce the degradation of the Nafion® membrane, a commonly used perfluorinated sulfonic acid polymer. mdpi.comresearchgate.net This is partly because platinum helps to decompose hydrogen peroxide, a species that can form during fuel cell operation and contribute to membrane degradation, without the formation of harmful radicals. mdpi.comresearchgate.net The rate of fluoride ion emission is a key indicator of membrane degradation, and studies have demonstrated that the presence of platinum lowers this emission rate. mdpi.comresearchgate.net

The use of fluorinated materials within the fuel cell catalyst layer offers several advantages. Fluorination of the carbon support material for platinum nanoparticles can enhance the durability of the electrocatalyst. researchgate.net A study evaluating the fluorination of a carbon aerogel support showed that introducing fluorine before the deposition of platinum resulted in a more durable electrocatalyst compared to the non-fluorinated counterpart, as measured by the loss of electrochemical surface area after accelerated stress tests. researchgate.nete3s-conferences.org

Furthermore, the modification of the catalyst layer with fluorine can improve water management within the fuel cell. A fluorinated carbon microporous layer (MPL) has been shown to exhibit lower oxygen transport resistance, particularly at high humidity, leading to significantly better performance in single-cell fuel cell tests across various operating temperatures and humidity levels. researchgate.net

This compound and other platinum fluorides can be considered as precursors for creating these advanced, fluorine-modified catalysts. The synthesis of platinum-based alloy catalysts, which are also being explored for fuel cells, can involve the reduction of metal fluorides. dtu.dk The ability of this compound to serve as a source for highly dispersed platinum nanoparticles upon reduction is a valuable attribute for the fabrication of high-performance fuel cell electrodes.

Q & A

Q. What are the established synthetic routes for platinum tetrafluoride (PtF₄), and what experimental precautions are necessary?

PtF₄ is typically synthesized by reacting platinum metal with fluorine gas at high temperatures (500–600°C). Moissan’s method involves passing fluorine over red-hot platinum, yielding PtF₄ as yellow or red crystals . Key precautions include using inert materials (e.g., nickel reactors) to withstand fluorine’s reactivity and ensuring strict moisture exclusion, as PtF₄ hydrolyzes violently in water . Alternative routes, such as fluorination of PtCl₄, are less reliable due to incomplete reactions .

Q. How does PtF₄ behave under thermal stress, and what decomposition products are observed?

PtF₄ decomposes upon heating, forming platinum dioxide (PtO₂) and fluorine gas (F₂). This exothermic reaction requires controlled heating to avoid rapid gas release, which can destabilize experimental setups . The orange precipitate of PtO₂ is a key indicator of decomposition . Thermogravimetric analysis (TGA) coupled with mass spectrometry is recommended to monitor gas evolution .

Q. What analytical techniques are suitable for characterizing PtF₄’s purity and structural integrity?

  • X-ray diffraction (XRD): Confirms crystalline structure and identifies impurities (e.g., PtF₂ or PtO₂) .
  • Infrared (IR) spectroscopy: Detects Pt–F vibrational modes (~600 cm⁻¹) and hydrolysis byproducts (e.g., HF) .
  • Elemental analysis: Quantifies fluorine content via combustion analysis or ion chromatography .

Advanced Research Questions

Q. What relativistic effects influence PtF₄’s electronic configuration and reactivity?

Computational studies using methods like PM6 in Spartan’16 reveal that relativistic effects stabilize PtF₄’s diamagnetic ground state (t₂g⁶e₉⁰ configuration). These effects contract Pt’s 5d orbitals, enhancing ligand-field splitting and reducing unpaired electrons . This explains PtF₄’s low reactivity compared to PtF₆, which exhibits paramagnetism in the solid state .

Q. How can computational thermochemistry resolve contradictions in PtF₄’s reported stability and disproportionation behavior?

Gas-phase studies using Knudsen cell mass spectrometry show PtF₄’s formation enthalpy (ΔfHθ = -524 ± 25 kJ/mol) aligns with computational predictions (-528.43 kJ/mol). Discrepancies in earlier literature (e.g., claims of PtF₄ instability) arise from inadequate moisture control during experiments . Density functional theory (DFT) models further validate PtF₄’s thermal stability up to 400°C .

Q. What methodologies explain the thermal disproportionation of PtF₅ to PtF₄ and PtF₆?

Heating PtF₅ triggers the reaction: 2PtF5PtF4+PtF62\text{PtF}_5 \rightarrow \text{PtF}_4 + \text{PtF}_6 This is driven by PtF₅’s electronic instability (t₂g⁵e₉⁰ configuration), which favors splitting into more stable PtF₄ (diamagnetic) and PtF₆ (diamagnetic in gas phase). In situ Raman spectroscopy and quantum mechanical calculations are critical for tracking this process .

Q. What challenges arise in studying PtF₄’s polymeric structure, and how can they be mitigated?

PtF₄’s polymeric nature complicates single-crystal XRD analysis. Workarounds include:

  • Low-temperature crystallography: Reduces thermal motion for clearer diffraction patterns.
  • Computational modeling: Spartan’16 simulations suggest a trimeric structure in the gas phase, consistent with solid-state diamagnetism .
  • Comparative studies: Contrast with PtF₆’s volatility to infer structural differences .

Methodological Recommendations

  • Experimental design: Use fluorine-compatible reactors (e.g., Monel alloy) and rigorously exclude moisture .
  • Data interpretation: Cross-reference computational thermochemistry (e.g., PM6, DFT) with experimental ΔfHθ values to resolve stability contradictions .
  • Safety protocols: Handle decomposition products (F₂, HF) in fume hoods with scrubbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.